2,3,4-Trimethoxyphenol 2,3,4-Trimethoxyphenol
Brand Name: Vulcanchem
CAS No.: 19676-64-3
VCID: VC20773045
InChI: InChI=1S/C9H12O4/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5,10H,1-3H3
SMILES: COC1=C(C(=C(C=C1)O)OC)OC
Molecular Formula: C9H12O4
Molecular Weight: 184.19 g/mol

2,3,4-Trimethoxyphenol

CAS No.: 19676-64-3

Cat. No.: VC20773045

Molecular Formula: C9H12O4

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

2,3,4-Trimethoxyphenol - 19676-64-3

Specification

CAS No. 19676-64-3
Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
IUPAC Name 2,3,4-trimethoxyphenol
Standard InChI InChI=1S/C9H12O4/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5,10H,1-3H3
Standard InChI Key OLUNIGWWQYXBJA-UHFFFAOYSA-N
SMILES COC1=C(C(=C(C=C1)O)OC)OC
Canonical SMILES COC1=C(C(=C(C=C1)O)OC)OC

Introduction

2,3,4-Trimethoxyphenol is a phenolic compound with the molecular formula C9H12O4\text{C}_9\text{H}_{12}\text{O}_4, widely studied for its chemical properties and biological activities. Below is a detailed analysis of its characteristics, synthesis, applications, and research findings.

Physical Properties

PropertyValueSource
Density1.2 ± 0.1 g/cm³
Boiling Point289.2 ± 35.0 °C (760 mmHg)
Melting Point44.5 °C
Flash Point128.7 ± 25.9 °C
Vapour Pressure0.0 ± 0.6 mmHg (25°C)

Synthesis Methods

Dakin Reaction

2,3,4-Trimethoxyphenol is synthesized via the Dakin reaction using 2,3,4-trimethoxybenzaldehyde as a starting material. The reaction proceeds in methanol with sulfuric acid, yielding 95% product.

Coupling with Geraniol

In antifungal studies, 2,3,4-trimethoxyphenol reacts with geraniol in dioxane using BF3Et2O\text{BF}_3\cdot\text{Et}_2\text{O} as a catalyst. Key products include:

ProductYield (%)Application
178.6Antifungal agent
184.1Antifungal agent

Applications and Biological Activity

Antioxidant Properties

The compound exhibits antioxidant activity by:

  • Preventing lipid and DNA oxidation.

  • Quenching free radicals.

Antifungal Activity

When coupled with geraniol, derivatives show notable antifungal effects against Botrytis cinerea, a plant pathogen . For example:

  • Compound 17 demonstrates efficacy in inhibiting fungal growth .

Research Highlights

Structural Derivatives

  • Acetylation: Compound 17 acetylates to form 19 (99.4% yield), enhancing stability for further studies .

  • New Compounds: Reaction with 2,4,6-trimethoxyphenol yields 20 (16.4%) and 21 (14.0%), both novel structures confirmed by NMR .

Comparative Synthesis

SubstrateCatalystSolventYield (%)
2,4-Dimethoxyphenol/GeraniolBF3Et2O\text{BF}_3\cdot\text{Et}_2\text{O}Dioxane1.2
2,3,4-Trimethoxyphenol/GeraniolBF3Et2O\text{BF}_3\cdot\text{Et}_2\text{O}Dioxane8.6

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